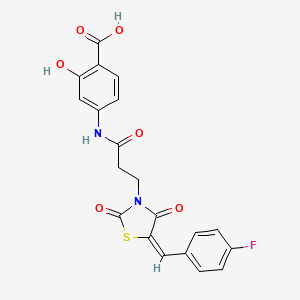

(E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Description

The compound "(E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid" is a thiazolidinedione derivative characterized by:

- A 4-fluorobenzylidene group at the 5-position of the thiazolidinedione ring.

- A propanamido linker connecting the thiazolidinedione core to a 2-hydroxybenzoic acid moiety. Thiazolidinediones are known for their role in modulating metabolic pathways, particularly as aldose reductase inhibitors (ARIs) and antidiabetic agents . The fluorine substituent enhances electronegativity and metabolic stability, while the hydroxybenzoic acid group may improve solubility and target binding .

Properties

IUPAC Name |

4-[3-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O6S/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJYTVNFFMWTAO-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 430.4 g/mol. Its structure features a thiazolidine ring, which is known for its bioactive properties, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C20H15FN2O6S |

| Molecular Weight | 430.4 g/mol |

| CAS Number | 902318-04-1 |

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazolidine structure have been shown to inhibit various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells. The IC50 values for these compounds often range from low micromolar concentrations, demonstrating potent anti-proliferative effects:

- Compound 15 (a related derivative) showed an IC50 of 0.081 μM against VEGFR-2, indicating strong inhibition of angiogenesis associated with tumor growth .

- In flow cytometric analyses, it was observed that treatment with such compounds increased apoptosis rates significantly, suggesting a mechanism involving cell cycle arrest and induction of programmed cell death .

Anti-inflammatory Activity

Thiazolidine derivatives have also been recognized for their anti-inflammatory effects. The compound under discussion has shown promise in reducing inflammation markers in vitro. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory pathways .

The biological activity of this compound is attributed to several mechanisms:

- VEGFR-2 Inhibition : Compounds targeting VEGFR-2 can prevent tumor angiogenesis, thus limiting tumor growth.

- Induction of Apoptosis : Increased levels of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic factors like Bcl-2 have been observed following treatment with thiazolidine derivatives .

- Antioxidant Properties : The compound may also exhibit antioxidant activity through various assays such as DPPH and ABTS radical scavenging assays, which assess the ability to neutralize free radicals .

Case Studies

Several studies have evaluated the biological activity of thiazolidine derivatives:

- Study on Anticancer Activity : A series of thiazolidine derivatives were synthesized and tested against multiple cancer cell lines, leading to the identification of several candidates with promising anticancer activity.

- Inflammation Model Studies : In vivo models demonstrated that thiazolidine derivatives could significantly reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Activity

Thiazolidinediones, including derivatives like the one in focus, are primarily recognized for their role as antihyperglycemic agents. Research has shown that compounds with thiazolidinedione structures can act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Studies indicate that the incorporation of various substituents can enhance their efficacy. For example, the presence of a 4-fluorobenzylidene moiety has been linked to improved biological activity compared to other derivatives .

1.2 Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazolidinedione derivatives. The compound under consideration has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have reported significant growth inhibition percentages against melanoma and renal cancer cells when tested in vitro . The mechanism of action is believed to involve the induction of apoptosis and modulation of signaling pathways associated with cancer cell proliferation.

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of (E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid typically involves multi-step reactions starting from thiazolidine-2,4-dione intermediates. The Knoevenagel condensation method is commonly employed to form the benzylidene linkage, followed by acylation reactions to introduce the propanamido group .

Table 1: Summary of Synthetic Methods

| Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Thiazolidine-2,4-dione, Aldehyde | 70-85 | |

| Acylation | Propanoyl chloride | 60-75 | |

| Final Purification | Crystallization from ethanol | - |

Biological Evaluation

3.1 In Vitro Studies

Biological evaluation often includes assessing the compound's potency as an α-amylase inhibitor and its radical scavenging ability, which are critical for its antidiabetic properties. Molecular docking studies have also been utilized to predict binding affinities to PPAR-γ and α-amylase active sites, providing insights into the structure-activity relationship .

Table 2: Biological Activity Results

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent significantly impacts bioactivity. Key analogs include:

Key Findings :

- Fluorine vs. Chlorine : The 4-fluoro substituent (target compound) offers higher electronegativity and metabolic stability compared to 2-chloro (), which is bulkier and more lipophilic. Fluorine’s smaller size may enhance binding to ARIs by reducing steric hindrance .

- Substituent Position : 4-Fluoro (para) substitution likely improves target engagement compared to ortho-substituted analogs (e.g., 2-chloro), as para-substituents align better with enzyme active sites .

Linker and Functional Group Modifications

Bioactivity Trends

- Aldose Reductase Inhibition : 57.8–71.9% at low concentrations (5 μg/mL).

- Antidiabetic Effects : Blood glucose reduction in rodent models (15 mg/kg dose). The 4-fluoro substituent is hypothesized to enhance these effects due to improved pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid?

- Methodology : The compound is synthesized via a multi-step approach. A common method involves:

Condensation of 4-fluorobenzaldehyde with a 2,4-dioxothiazolidin-3-yl precursor under acidic conditions (e.g., glacial acetic acid in ethanol, reflux for 4–6 hours) to form the benzylidene intermediate .

Coupling the intermediate with 4-amino-2-hydroxybenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Key Parameters : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify via recrystallization (ethanol/water) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the fluorobenzylidene moiety (δ 7.2–7.8 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons) and the hydroxybenzoic acid group (δ 10–12 ppm for -OH protons) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

- Melting Point : Compare observed values (e.g., 243–246°C) with literature to verify crystallinity .

Q. How is the biological activity of this compound typically screened in preliminary studies?

- Methodology :

- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays (IC₅₀ determination). Include positive controls (e.g., doxorubicin) .

- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or protein kinases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

- Methodology :

- Optimize stoichiometry : Use a 1.2:1 molar ratio of the benzylidene intermediate to the benzoic acid derivative to account for side reactions .

- Solvent selection : Replace ethanol with DMF to enhance solubility of polar intermediates .

- Catalysis : Add 10 mol% DMAP to accelerate amide bond formation .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons vs. amide NH) .

- Variable-temperature NMR : Suppress dynamic effects (e.g., hindered rotation of the fluorobenzylidene group) .

- X-ray crystallography : Resolve ambiguous stereochemistry; compare unit cell parameters with similar thiazolidinone derivatives .

Q. How to assess and mitigate impurities in the final product?

- Methodology :

- HPLC-DAD/MS : Identify impurities (e.g., unreacted starting materials or hydrolysis byproducts) using retention time and fragmentation patterns .

- Recrystallization optimization : Use mixed solvents (e.g., ethanol/DCM) to remove hydrophobic impurities .

- Column chromatography : Apply silica gel with gradient elution (hexane → ethyl acetate) for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.